molecular formula C9H14O3 B2632241 Methyl 2-cyclohexyl-2-oxoacetate CAS No. 62783-63-5

Methyl 2-cyclohexyl-2-oxoacetate

Cat. No.: B2632241
CAS No.: 62783-63-5
M. Wt: 170.208
InChI Key: GLBPQIPSSQUXNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyclohexyl-2-oxoacetate can be synthesized through several methods. One common method involves the esterification of cyclohexanone with methyl chlorooxoacetate in the presence of an acid catalyst . Another method includes the reaction of cyclohexyl-magnesium bromide with methyl chlorooxoacetate .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity . The reaction is usually carried out at room temperature and requires careful handling of reagents to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyclohexyl-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Methyl 2-cyclohexyl-2-oxoacetate is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can affect its reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

methyl 2-cyclohexyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBPQIPSSQUXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (1.1 g, 65%) as a colorless oil was prepared from cyclohexyl-magnesium bromide and methyl chlorooxoacetate by the procedures described in F. Babudri et al., Tetrahedron, 52 (42), pp. 13512-20 (1996).
Name
cyclohexyl-magnesium bromide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 42 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

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